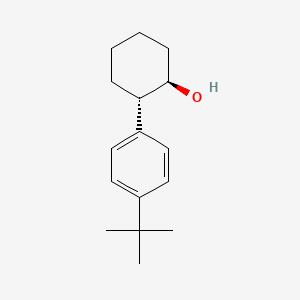

trans-2-(4-(tert-Butyl)phenyl)cyclohexanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is a chemical compound with the molecular formula C10H20O . It is also known as “trans-4-tert-Butylcyclohexanol” and has a molecular weight of 156.265 Da . It is a mixture of cis and trans isomers .

Synthesis Analysis

The synthesis of this compound involves a tert-butylation reaction between phenol and isobutylene in the presence of aluminum trichloride . This is followed by catalytic hydrogenation with Rays Nickel W7, resulting in two kinds of geometric structures, with the trans structure accounting for more than 70% .Molecular Structure Analysis

The molecular structure of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” is characterized by two defined stereocentres . The hydroxyl group in the trans isomer is held in the equatorial position .Chemical Reactions Analysis

This compound can be used as a reactant to synthesize tris (4,4′-di-tert-butyl-2,2′-bipyridine) (trans-4-tert-butylcyclohexanolato)deca-μ-oxido-heptaoxidoheptavanadium oxide cluster complex by reacting with [V8O20(C18H24N2)4] .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(4-(tert-Butyl)phenyl)cyclohexanol” include an average mass of 156.265 Da and a monoisotopic mass of 156.151413 Da . It is a white powder or granules .Applications De Recherche Scientifique

Synthesis and Perfumery Applications

Trans-2-(4-(tert-Butyl)phenyl)cyclohexanol, a derivative of cyclohexanol, has been explored in scientific research primarily for its potential applications in the perfume industry. A study detailed a continuous-flow biocatalytic process for synthesizing the best stereoisomers of commercial fragrances, including derivatives of cyclohexanol like trans-4-(tert-butyl)cyclohexyl acetate. This research highlighted the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of corresponding ketones, achieving high conversions and diastereoisomeric excess values (Tentori et al., 2020).

Chemical Reactions and Structural Studies

Various studies have investigated the reactions involving cyclohexanol derivatives. For instance, the reaction of thianthrene cation radical with alcohols like 4-tert-butylcyclohexanol has been studied, leading to the conversion of alcohols into cyclohexenes (Shine & Yueh, 1992). Furthermore, structural studies have been conducted on the ester and ether derivatives of cyclohexanol, including low-temperature X-ray structural studies, to understand the relative sigma-donor ability of C-H and C-C bonds (Spiniello & White, 2003).

Catalysis and Stereochemistry

Research has also delved into the catalytic and stereochemical properties of cyclohexanol derivatives. For instance, the stereoselectivity in the hydrosilylative reduction of 4-tert-butylcyclohexanone was examined, showing a preference for the formation of the trans-equatorial alcohol in certain conditions (Nishiyama et al., 1992). Additionally, the crystal-structure studies of tert-butylsulfonyl-substituted cyclohexanes have provided insights into the preferred rotational conformation of these compounds in the solid state (Gordillo et al., 1992).

Metabolism and Biochemical Studies

The metabolism of isomeric tert-butylcyclohexanones has been a subject of study, particularly in understanding how these compounds are reduced to secondary alcohols and excreted in organisms like rabbits (Cheo et al., 1967). This research contributes to a broader understanding of the biochemical processing of such compounds.

Safety And Hazards

Propriétés

IUPAC Name |

(1R,2S)-2-(4-tert-butylphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-16(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)17/h8-11,14-15,17H,4-7H2,1-3H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRLTLNZXOWQOX-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-(tert-Butyl)phenyl)cyclohexanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B3013797.png)

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![8-[(E)-but-2-enyl]sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013804.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B3013811.png)